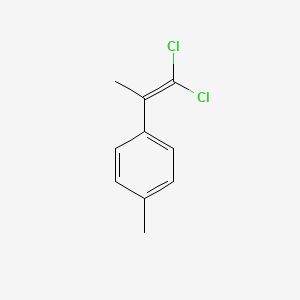
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene is an organic compound with the molecular formula C10H10Cl2 It is characterized by the presence of a dichloropropenyl group attached to a methylbenzene (toluene) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene can be synthesized through the reaction of 4-methyltoluene with 1,1-dichloropropene under specific conditions. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dichloropropenyl group to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Propyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Applications De Recherche Scientifique
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene can be compared with other similar compounds such as:
1-(1,1-Dichloroprop-1-en-2-yl)benzene: Similar structure but without the methyl group on the benzene ring.
1-(1,1-Dichloroprop-1-en-2-yl)-2-methylbenzene: Similar structure but with the methyl group in a different position on the benzene ring.
1-(1,1-Dichloroprop-1-en-2-yl)-3-methylbenzene: Similar structure but with the methyl group in a different position on the benzene ring.
Uniqueness: The presence of the methyl group at the 4-position in this compound can influence its chemical reactivity and physical properties, making it distinct from its isomers and other related compounds.
Propriétés
Formule moléculaire |
C10H10Cl2 |
|---|---|
Poids moléculaire |
201.09 g/mol |
Nom IUPAC |
1-(1,1-dichloroprop-1-en-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C10H10Cl2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6H,1-2H3 |
Clé InChI |
YKMQSJQZPPRDMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
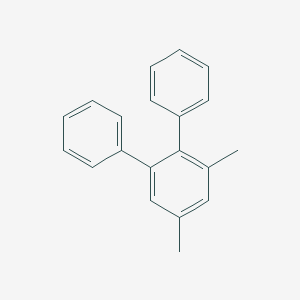



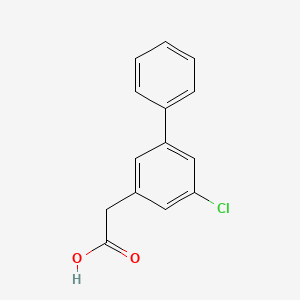
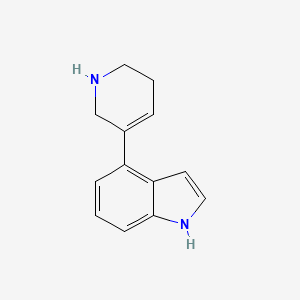
![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)
![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)

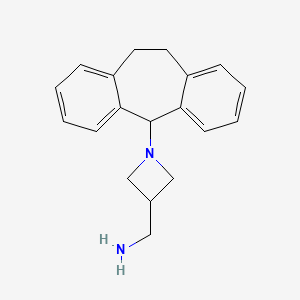
![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)

